Diethyl methylphosphonotrithioate
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Overview
Description
Diethyl methylphosphonotrithioate is an organophosphorus compound with the molecular formula C5H13O2PS It is known for its unique chemical structure, which includes a phosphonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl methylphosphonotrithioate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with methyl iodide in the presence of a base, such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of diethyl methylphosphonothioate. This intermediate can then be further reacted with sulfur to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl methylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl methylphosphonothioate oxide.
Reduction: Reduction reactions can convert the compound into diethyl methylphosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Diethyl methylphosphonothioate oxide.
Reduction: Diethyl methylphosphonothioate.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Diethyl methylphosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of diethyl methylphosphonotrithioate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The compound’s phosphonothioate group is crucial for its binding to the enzyme’s active site, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
Diethyl methylphosphonothioate: Similar in structure but lacks the additional sulfur atom.
Dimethyl methylphosphonothioate: Contains methyl groups instead of ethyl groups.
Diethyl ethylphosphonothioate: Contains an ethyl group instead of a methyl group.
Uniqueness
Diethyl methylphosphonotrithioate is unique due to its trithioate structure, which imparts distinct chemical and biological properties. The presence of three sulfur atoms enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds with fewer sulfur atoms.
Properties
CAS No. |
31650-57-4 |
---|---|
Molecular Formula |
C5H13PS3 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
bis(ethylsulfanyl)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS3/c1-4-8-6(3,7)9-5-2/h4-5H2,1-3H3 |
InChI Key |
YUHBLXIIPLMRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(C)SCC |
Origin of Product |
United States |
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